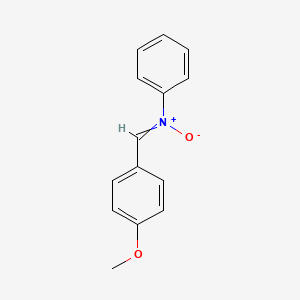
Tak931;tak 931
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simurosertib, also known as TAK-931, is a small molecule drug that functions as a selective and ATP-competitive inhibitor of cell division cycle 7 kinase. This compound has shown significant potential in the treatment of various types of cancer, particularly those with advanced solid tumors. Simurosertib was initially developed by Takeda Pharmaceutical Co., Ltd. and has been investigated in several clinical trials for its efficacy and safety .
Vorbereitungsmethoden
The synthesis of Simurosertib involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a thieno[3,2-d]pyrimidin-4(3H)-one core structure, followed by the introduction of a 3-methyl-1H-pyrazol-4-yl group and a 1-azabicyclo[2.2.2]oct-2-yl moiety. The reaction conditions often involve the use of various reagents and catalysts to achieve the desired transformations. Industrial production methods for Simurosertib are designed to optimize yield and purity, ensuring that the compound meets the necessary standards for clinical use .
Analyse Chemischer Reaktionen
Simurosertib undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Simurosertib can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Simurosertib has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and cell cycle regulation. In biology, Simurosertib is used to investigate the mechanisms of cell division and DNA replication. In medicine, it has shown promise as a therapeutic agent for treating various types of cancer, including pancreatic cancer, colorectal cancer, and esophageal carcinoma.
Wirkmechanismus
Simurosertib exerts its effects by inhibiting cell division cycle 7 kinase, a serine/threonine kinase that plays a crucial role in DNA replication and cell cycle progression. By binding to the ATP-binding pocket of cell division cycle 7 kinase, Simurosertib prevents the phosphorylation of critical substrates, such as minichromosome maintenance proteins and CLASPIN, which are essential for the G1/S phase transition and initiation of DNA replication. This inhibition leads to replication stress and subsequent cell cycle arrest, ultimately resulting in the antiproliferative activity observed in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Simurosertib is unique among cell division cycle 7 kinase inhibitors due to its high selectivity and potency. Similar compounds include LY3143921, a novel cell division cycle 7 kinase inhibitor that has also shown promise in preclinical and clinical studies. Simurosertib’s ability to induce replication stress and mitotic abnormalities sets it apart from other inhibitors. Other similar compounds include dequalinium chloride, which has been approved by the Food and Drug Administration for its antimicrobial properties, and other investigational cell division cycle 7 kinase inhibitors currently undergoing clinical trials .
Eigenschaften
Molekularformel |
C17H19N5OS |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(1-azabicyclo[2.2.2]octan-2-yl)-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23) |
InChI-Schlüssel |
XGVXKJKTISMIOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)



![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)



![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)


![Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)


